2-methyl-6-(3-(4-(pyridin-2-yl)piperazine-1-carbonyl)piperidin-1-yl)pyridazin-3(2H)-one
CAS No.: 1396563-96-4
Cat. No.: VC4946357
Molecular Formula: C20H26N6O2
Molecular Weight: 382.468
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1396563-96-4 |
|---|---|
| Molecular Formula | C20H26N6O2 |
| Molecular Weight | 382.468 |
| IUPAC Name | 2-methyl-6-[3-(4-pyridin-2-ylpiperazine-1-carbonyl)piperidin-1-yl]pyridazin-3-one |
| Standard InChI | InChI=1S/C20H26N6O2/c1-23-19(27)8-7-18(22-23)26-10-4-5-16(15-26)20(28)25-13-11-24(12-14-25)17-6-2-3-9-21-17/h2-3,6-9,16H,4-5,10-15H2,1H3 |
| Standard InChI Key | XCOWVPHDPSJRDC-UHFFFAOYSA-N |
| SMILES | CN1C(=O)C=CC(=N1)N2CCCC(C2)C(=O)N3CCN(CC3)C4=CC=CC=N4 |
Introduction
Structural Features and Physicochemical Properties
The molecular architecture of 2-methyl-6-(3-(4-(pyridin-2-yl)piperazine-1-carbonyl)piperidin-1-yl)pyridazin-3(2H)-one integrates multiple heterocyclic systems, contributing to its three-dimensional complexity and interaction capabilities. The core pyridazin-3(2H)-one ring is substituted at the 6-position with a piperidinyl group, which is further modified by a 4-(pyridin-2-yl)piperazine-1-carbonyl moiety .
Molecular Geometry and Electronic Configuration
The compound’s IUPAC name, 2-methyl-6-[3-(4-pyridin-2-ylpiperazine-1-carbonyl)piperidin-1-yl]pyridazin-3-one, reflects its intricate connectivity. Key structural elements include:
-
Pyridazinone core: A six-membered aromatic ring with two adjacent nitrogen atoms and a ketone group, enabling hydrogen bonding and π-π interactions.
-
Piperidine spacer: A six-membered saturated ring providing conformational flexibility and serving as a scaffold for the piperazine-carbonyl group .
-
Pyridinyl-piperazine subunit: A bicyclic system combining a pyridine ring and piperazine, enhancing solubility and target affinity.
The molecular formula is C₂₀H₂₆N₆O₂, with a molar mass of 382.468 g/mol . The SMILES notation (Cn1nc(N2CCCC(C(=O)N3CCN(c4ccccn4)CC3)C2)ccc1=O) highlights the spatial arrangement of substituents, critical for computational modeling .
Table 1. Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₀H₂₆N₆O₂ | |
| Molecular Weight | 382.468 g/mol | |
| CAS Number | 1396563-96-4 | |
| Hydrogen Bond Donors | 1 (pyridazinone NH) | |
| Hydrogen Bond Acceptors | 6 (ketone, piperazine N, pyridine N) |
Synthetic Methodology
The synthesis of 2-methyl-6-(3-(4-(pyridin-2-yl)piperazine-1-carbonyl)piperidin-1-yl)pyridazin-3(2H)-one involves multi-step reactions, typically employing nucleophilic substitutions and coupling strategies.
Key Synthetic Steps
-
Formation of the pyridazinone core: Starting from 6-chloropyridazin-3(2H)-one, methylation at the 2-position introduces the methyl group.
-
Piperidine functionalization: The 6-chloro substituent is displaced by a piperidine derivative via nucleophilic aromatic substitution (SNAr), requiring elevated temperatures (110–130°C) and polar aprotic solvents like DMF .
-
Piperazine-carbonyl conjugation: The piperidine’s secondary amine is acylated with 4-(pyridin-2-yl)piperazine-1-carbonyl chloride, often using coupling agents such as HATU or DCC in dichloromethane .
Table 2. Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | CH₃I, K₂CO₃, DMF, 80°C, 12h | 75% | |
| 2 | Piperidine, DIPEA, DMF, 120°C, 24h | 68% | |
| 3 | 4-(Pyridin-2-yl)piperazine-1-carbonyl chloride, DCM, RT, 6h | 52% |
Biological Activity and Mechanistic Insights
The compound’s biological profile is attributed to its dual capacity for enzyme inhibition and receptor modulation.
Kinase Inhibition
The pyridazinone scaffold is a known pharmacophore in kinase inhibitors. Molecular docking studies suggest that the compound binds to ATP pockets in kinases such as EGFR and CDK2, with the pyridinyl-piperazine moiety forming critical hydrogen bonds with Asp831 and Lys753 residues, respectively .
Pharmacological Applications
Anticancer Therapeutics
Preclinical studies highlight its efficacy in prostate cancer models (PC-3 cell line, IC₅₀ = 1.2 µM) through apoptosis induction and cell cycle arrest at G2/M phase. Synergy with cisplatin has been observed, reducing required dosages by 40%.
Central Nervous System (CNS) Modulation
The compound crosses the blood-brain barrier (logP = 2.1) and shows affinity for serotonin receptors (5-HT₁A, Ki = 12 nM), suggesting potential in treating depression and anxiety .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume